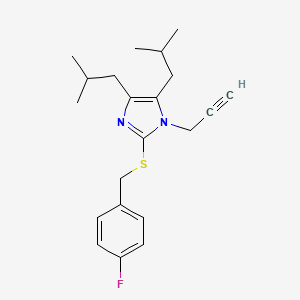
3-Chloro-2-(2-pyridinylmethyl)-5-(trifluoromethyl)pyridine
概要
説明
3-Chloro-2-(2-pyridinylmethyl)-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloro, pyridinylmethyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-pyridinylmethyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with 2-pyridinemethanol in the presence of a base to form the intermediate compound. This intermediate is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
3-Chloro-2-(2-pyridinylmethyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridinylmethyl group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
科学的研究の応用
3-Chloro-2-(2-pyridinylmethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe or ligand in biological assays to study molecular interactions and pathways.
作用機序
The mechanism of action of 3-Chloro-2-(2-pyridinylmethyl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the pyridinylmethyl group, resulting in different chemical properties and applications.
3-Chloro-2-(2-pyridinylmethyl)pyridine: Lacks the trifluoromethyl group, affecting its electronic properties and reactivity.
2-(2-Pyridinylmethyl)-5-(trifluoromethyl)pyridine: Lacks the chloro group, leading to different substitution patterns and reactivity.
Uniqueness
3-Chloro-2-(2-pyridinylmethyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the design of new pharmaceuticals and advanced materials.
特性
IUPAC Name |
3-chloro-2-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2/c13-10-5-8(12(14,15)16)7-18-11(10)6-9-3-1-2-4-17-9/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSQQMTZDSDQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3036087.png)
![7-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B3036088.png)


![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole](/img/structure/B3036092.png)
![4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3036096.png)
![2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile](/img/structure/B3036097.png)
![5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-methylphenoxy)pyridine](/img/structure/B3036099.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide](/img/structure/B3036101.png)

![3-[4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl]sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3036105.png)
![1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3036106.png)
![4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine](/img/structure/B3036107.png)
